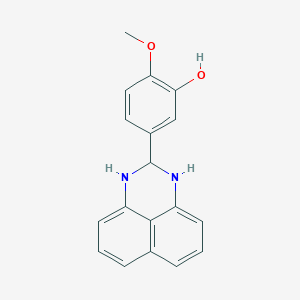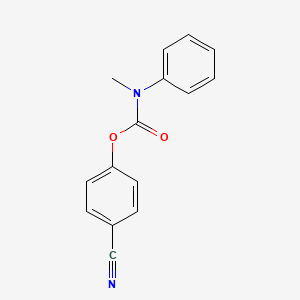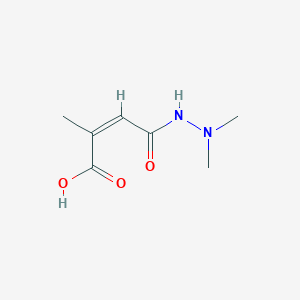
5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of phenols and is also known as '2-methoxy-5-(2,3-dihydro-1H-perimidin-2-yl)phenol'.
Wirkmechanismus
The mechanism of action of 5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and inducing apoptosis. In addition, it has also been suggested that this compound exerts its anti-inflammatory activity by inhibiting the production of certain pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. In addition, it has also been found to exhibit anti-inflammatory activity by inhibiting the production of certain pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol in lab experiments is its potential as an anti-cancer agent. It has been found to exhibit excellent anti-cancer activity and has the potential to be developed into a new cancer therapy. In addition, this compound has also been found to exhibit excellent catalytic activity and selectivity in several reactions, making it a potential catalyst in various chemical reactions.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve this compound in aqueous solutions, which can affect its activity in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol. One of the main future directions is the development of this compound as a new anti-cancer therapy. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its activity against different types of cancer.
Another future direction is the study of this compound as a plant growth regulator. Further studies are needed to determine the optimal concentration and application method of this compound for promoting plant growth and increasing their resistance to environmental stress.
In addition, further studies are also needed to explore the potential use of this compound as a catalyst in various chemical reactions. This compound has shown excellent catalytic activity and selectivity in several reactions, and further studies are needed to optimize its activity and selectivity in different reactions.
Synthesemethoden
The synthesis of 5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol can be achieved through several methods. One of the most common methods is the reaction of 2-methoxyphenol with 2,3-diaminopyridine in the presence of a catalyst such as palladium on carbon. This reaction leads to the formation of the target compound with a yield of around 70%. Other methods include the reaction of 2-methoxyphenol with 2,3-diaminopyridine in the presence of a base such as sodium hydride or potassium carbonate.
Wissenschaftliche Forschungsanwendungen
5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, this compound has been studied for its potential use as a plant growth regulator. It has been found to promote the growth of plants and increase their resistance to environmental stress.
In material science, this compound has been studied for its potential use as a catalyst in various chemical reactions. It has been found to exhibit excellent catalytic activity and selectivity in several reactions.
Eigenschaften
IUPAC Name |
5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-16-9-8-12(10-15(16)21)18-19-13-6-2-4-11-5-3-7-14(20-18)17(11)13/h2-10,18-21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHNINLDBDANIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B4894594.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4894597.png)
![[4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol](/img/structure/B4894608.png)
![2-{3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4894622.png)

![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B4894647.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B4894654.png)
![N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine](/img/structure/B4894671.png)
![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)

![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)